Enhanced Electron-Withdrawing Power: Impact on Contact Resistance in Organic Electronics
The 3,5-isomer of bis-trifluoromethylbenzenethiol has been demonstrated to significantly reduce contact resistance in organic field-effect transistors (OFETs) by modifying the metal work function. While direct data for the 2,5-isomer is not available, this class-level inference provides strong evidence for the utility of the bis-trifluoromethyl substitution pattern. In a head-to-head study, the use of 3,5-bis-trifluoromethylbenzenethiol as a self-assembled monolayer (SAM) on gold contacts decreased the contact resistance (RC) to 0.18 MΩ compared to 0.61 MΩ for clean Au contacts. In contrast, an electron-rich SAM increased RC to 0.97 MΩ [1].
| Evidence Dimension | Contact Resistance (RC) in OFETs |
|---|---|
| Target Compound Data | 0.18 MΩ (for 3,5-isomer analog) |
| Comparator Or Baseline | 0.61 MΩ (clean Au contacts); 0.97 MΩ (electron-rich SAM) |
| Quantified Difference | -70% vs. clean Au; -81% vs. electron-rich SAM |
| Conditions | Bottom-contact rr-P3HT OFETs with Au source/drain contacts modified by SAMs |
Why This Matters
This reduction in contact resistance translates to improved charge injection and potentially higher device efficiency, making this class of compounds valuable for tuning electrode interfaces.
- [1] Singh, K. A., Nelson, T. L., Belot, J. A., Young, T. M., Dhumal, N. R., & Chabinyc, M. L. (2011). Effect of Self-Assembled Monolayers on Charge Injection and Transport in Poly(3-hexylthiophene)-Based Field-Effect Transistors at Different Channel Length Scales. ACS Applied Materials & Interfaces, 3(8), 2973-2978. View Source
